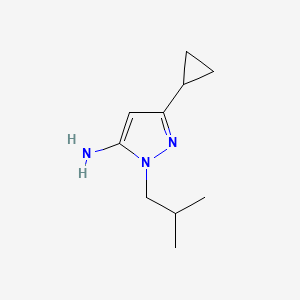

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine

CAS No.: 2090878-51-4

Cat. No.: VC3159863

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090878-51-4 |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 5-cyclopropyl-2-(2-methylpropyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H17N3/c1-7(2)6-13-10(11)5-9(12-13)8-3-4-8/h5,7-8H,3-4,6,11H2,1-2H3 |

| Standard InChI Key | VDNUDYDULCBTAK-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=CC(=N1)C2CC2)N |

| Canonical SMILES | CC(C)CN1C(=CC(=N1)C2CC2)N |

Introduction

Chemical Identity and Structural Properties

3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amine is a pyrazole derivative with the CAS registry number 2090878-51-4. This compound belongs to the broader family of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structural characteristics of this compound include a cyclopropyl group at position 3, an isobutyl group at position 1, and an amine group at position 5 of the pyrazole ring .

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical properties that are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 2090878-51-4 |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.2621 g/mol |

| SMILES Notation | CC(Cn1nc(cc1N)C1CC1)C |

| Appearance | Crystalline solid (predicted based on similar compounds) |

| Solubility | Likely soluble in organic solvents like dichloromethane, dimethylformamide |

The molecular structure features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The presence of the cyclopropyl group at position 3 contributes to the compound's three-dimensional configuration, while the isobutyl substituent at position 1 affects its lipophilicity. The amine group at position 5 provides a site for hydrogen bonding and further derivatization .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine typically involves a multi-step process. One common synthetic pathway includes the cyclization of appropriate precursors to form the pyrazole ring structure with the desired substituents. The general reaction pathway often involves the reaction of cyclopropyl hydrazine with isobutyl acetoacetate, followed by cyclization and subsequent amination.

Laboratory Scale Preparation

For laboratory scale preparation, the following general procedure may be employed:

-

Reaction of cyclopropylacetonitrile with an appropriate isobutyl-containing reagent

-

Cyclization to form the pyrazole ring structure

-

Introduction of the amine group at position 5 through appropriate synthetic transformations

-

Purification using chromatographic techniques to obtain the pure compound

Industrial Production Considerations

Industrial production of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine would likely incorporate:

-

Continuous flow reactors for improved reaction efficiency

-

Optimized reaction conditions to enhance yield and purity

-

Implementation of green chemistry principles

-

Solvent recycling and waste minimization strategies

-

Quality control measures to ensure batch-to-batch consistency

Chemical Reactivity and Reactions

Types of Reactions

3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amine can participate in various chemical reactions, primarily due to the reactivity of the amine group and the heterocyclic pyrazole ring. The major reaction types include:

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding pyrazole oxides. These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction Reactions

Reduction of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine can lead to the formation of hydrazine derivatives. Common reducing agents employed for such transformations include lithium aluminum hydride and sodium borohydride.

Substitution Reactions

The amine group at position 5 serves as a nucleophilic center and can participate in various substitution reactions with electrophiles such as alkyl halides and acyl chlorides. These reactions can be used to further functionalize the molecule for specific applications.

Reaction Mechanisms

The reaction mechanisms involving 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine are complex and depend on the specific transformation. Generally, the amine group acts as a nucleophile in substitution reactions, while the pyrazole ring can participate in electrophilic aromatic substitution reactions under appropriate conditions.

Structural Comparison with Related Compounds

Comparison with Other Pyrazole Derivatives

The structural features of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine can be compared with related pyrazole derivatives to understand the effect of different substituents on physical properties and biological activities.

Structure-Activity Relationships

Effect of Substituents on Biological Activity

The biological activity of pyrazole derivatives is significantly influenced by the nature of the substituents attached to the pyrazole ring. In the case of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine:

-

The cyclopropyl group at position 3 can influence the compound's ability to interact with specific biological targets due to its unique three-dimensional structure and conformational constraints.

-

The isobutyl group at position 1 contributes to the lipophilicity of the molecule, potentially affecting its cell membrane permeability and protein binding characteristics.

-

The amine group at position 5 provides a site for hydrogen bonding interactions with biological targets and offers opportunities for further structural modifications to enhance biological activity.

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives for specific therapeutic applications.

Analytical Methods for Characterization

Spectroscopic Techniques

Several spectroscopic techniques can be employed for the characterization of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectroscopy are powerful techniques for structural elucidation. The 1H NMR spectrum would show characteristic signals for the cyclopropyl, isobutyl, and pyrazole ring protons, while the 13C NMR spectrum would provide information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can identify functional groups present in the molecule, particularly the N-H stretching vibrations of the amine group, which typically appear in the region of 3300-3500 cm-1.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity and purity.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for the quantitative analysis and purity determination of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume